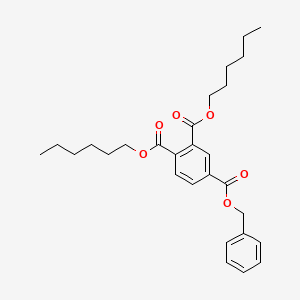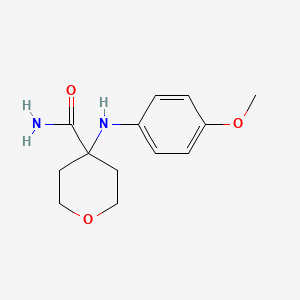
2-(1-Benzothiophen-7-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Benzothiophen-7-yl)pyridine is a heterocyclic compound that features both a benzothiophene and a pyridine ring. These structures are known for their significant roles in medicinal chemistry and material science due to their unique chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzothiophen-7-yl)pyridine typically involves the cyclization of 2-(1-benzothiophen-3-yl)ethylamines with aromatic and heteroaromatic aldehydes in the presence of triisopropylchlorosilane . This method is advantageous due to its efficiency and the high yield of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of scalable cyclization reactions and the availability of starting materials suggest that it can be produced efficiently on a larger scale.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Benzothiophen-7-yl)pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can lead to the formation of more saturated derivatives.
Substitution: Both electrophilic and nucleophilic substitution reactions can occur on the pyridine and benzothiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
2-(1-Benzothiophen-7-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 2-(1-Benzothiophen-7-yl)pyridine involves its interaction with various molecular targets. For instance, it can act as an agonist for G-protein-coupled receptors, modulating intracellular signaling pathways . This interaction can lead to changes in cellular functions and has potential therapeutic implications.
Comparación Con Compuestos Similares
Similar Compounds
- **1-(1-Benzothiophen-7-yl)-1H-pyraz
Propiedades
Fórmula molecular |
C13H9NS |
|---|---|
Peso molecular |
211.28 g/mol |
Nombre IUPAC |
2-(1-benzothiophen-7-yl)pyridine |
InChI |
InChI=1S/C13H9NS/c1-2-8-14-12(6-1)11-5-3-4-10-7-9-15-13(10)11/h1-9H |
Clave InChI |
LAIPIPPNHLAJNT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C2=CC=CC3=C2SC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















